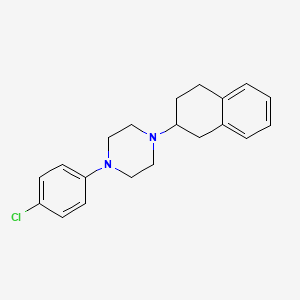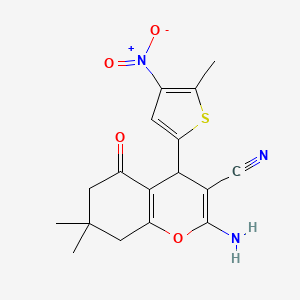![molecular formula C15H25NO2 B4883182 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol](/img/structure/B4883182.png)
2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol, also known as AVE-0991, is a compound that has gained attention in the scientific community for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been studied for its potential therapeutic applications in various fields, including cardiovascular disease, neurodegenerative disorders, and cancer. In cardiovascular disease, 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to have protective effects on the heart and blood vessels by reducing inflammation and oxidative stress. In neurodegenerative disorders, 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to improve cognitive function and reduce neuronal damage. In cancer, 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to inhibit tumor growth and metastasis.
Mecanismo De Acción
The mechanism of action of 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol is not fully understood, but it is believed to work by activating the Mas receptor, which is a G protein-coupled receptor. Activation of the Mas receptor leads to the production of nitric oxide and the inhibition of inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to have various biochemical and physiological effects. In cardiovascular disease, 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to reduce blood pressure, improve cardiac function, and decrease the size of atherosclerotic plaques. In neurodegenerative disorders, 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to reduce neuronal damage, improve cognitive function, and increase the production of neurotrophic factors. In cancer, 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to inhibit tumor growth and metastasis by reducing angiogenesis and inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has several advantages for lab experiments, including its stability, solubility, and specificity for the Mas receptor. However, there are also limitations to using 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol in lab experiments, such as its high cost, limited availability, and potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol. One area of research is the development of new synthetic methods for 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol in other fields, such as diabetes and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol and its potential off-target effects.
Métodos De Síntesis
2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol can be synthesized by reacting 2-aminoethanol with 5-(2-ethylphenoxy)pentylamine in the presence of a solvent and a catalyst. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
Propiedades
IUPAC Name |
2-[5-(2-ethylphenoxy)pentylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-2-14-8-4-5-9-15(14)18-13-7-3-6-10-16-11-12-17/h4-5,8-9,16-17H,2-3,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPJMZBVLYCPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2-Ethylphenoxy)pentylamino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-allyl-5-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4883101.png)
![11-[(3-hydroxypropyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4883123.png)
![4-bromo-N-[3-(dibutylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B4883130.png)
![2-[(2-fluorophenoxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B4883146.png)
![3-bromo-4-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4883154.png)
![1-(4-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4883155.png)
![N-(4-fluorophenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4883160.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B4883163.png)
![3-(3-chlorophenyl)-2-ethyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4883169.png)

![1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone](/img/structure/B4883193.png)

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B4883219.png)